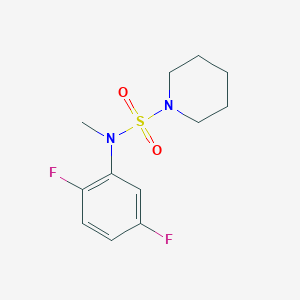
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PD 168077, is a chemical compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in scientific research.
作用机制
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide 168077 acts as a selective antagonist of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for the D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the D3 receptor, this compound 168077 reduces the release of dopamine in this pathway, which is thought to be involved in the reward system and addiction.
Biochemical and Physiological Effects:
This compound 168077 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as reduce drug-seeking behavior. This compound 168077 has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be involved in cognitive processes such as attention and memory.
实验室实验的优点和局限性
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide 168077 has a number of advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound 168077 has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has a relatively low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are a number of future directions for the study of 5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide 168077. One potential area of research is its potential use in the treatment of addiction. Further studies are needed to determine its effectiveness in reducing drug-seeking behavior in humans. Additionally, this compound 168077 has been shown to have potential cognitive enhancing effects, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to determine its safety and effectiveness in this context. Finally, this compound 168077 has been shown to have potential anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further studies are needed to determine its efficacy in this context.
合成方法
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide 168077 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyethylamine with 3,4-dihydro-2H-isoquinoline-1-carboxylic acid to form the corresponding amide. The amide is then chlorinated using thionyl chloride to obtain the final product, this compound 168077.
科学研究应用
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide 168077 has been studied for its potential applications in various areas of scientific research. It has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound 168077 has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
5-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-8-6-15-13(17)16-7-5-11-10(9-16)3-2-4-12(11)14/h2-4H,5-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXBBWQUZPDFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC2=C(C1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)
![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)

![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)